Cas no 1311283-76-7 (2-[(6-Chloro-4-trifluoromethylpyridin-2-yl)methyl-hydrazono]propanoic acid ethyl ester)
![2-[(6-Chloro-4-trifluoromethylpyridin-2-yl)methyl-hydrazono]propanoic acid ethyl ester structure](https://ja.kuujia.com/scimg/cas/1311283-76-7x500.png)
2-[(6-Chloro-4-trifluoromethylpyridin-2-yl)methyl-hydrazono]propanoic acid ethyl ester 化学的及び物理的性質
名前と識別子
-
- 2-[(6-Chloro-4-trifluoromethylpyridin-2-yl)methyl-hydrazono]propanoic acid ethyl ester
- 2-[(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-methyl-hydrazono]-propionic acid ethyl ester
-
- MDL: MFCD19981164
- インチ: 1S/C12H13ClF3N3O2/c1-4-21-11(20)7(2)18-19(3)10-6-8(12(14,15)16)5-9(13)17-10/h5-6H,4H2,1-3H3/b18-7+
- InChIKey: OHYVKQZSOCFFED-CNHKJKLMSA-N
- ほほえんだ: ClC1=CC(C(F)(F)F)=CC(=N1)N(C)/N=C(/C(=O)OCC)\C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 404
- トポロジー分子極性表面積: 54.8
2-[(6-Chloro-4-trifluoromethylpyridin-2-yl)methyl-hydrazono]propanoic acid ethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB302680-100mg |
2-[(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-methyl-hydrazono]-propionic acid ethyl ester, 95%; . |
1311283-76-7 | 95% | 100mg |
€252.10 | 2025-02-15 | |
abcr | AB302680-100 mg |
2-[(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-methyl-hydrazono]-propionic acid ethyl ester, 95%; . |
1311283-76-7 | 95% | 100 mg |
€252.10 | 2023-07-20 |
2-[(6-Chloro-4-trifluoromethylpyridin-2-yl)methyl-hydrazono]propanoic acid ethyl ester 関連文献
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
3. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
2-[(6-Chloro-4-trifluoromethylpyridin-2-yl)methyl-hydrazono]propanoic acid ethyl esterに関する追加情報
Professional Introduction to 2-[(6-Chloro-4-trifluoromethylpyridin-2-yl)methyl-hydrazono]propanoic acid ethyl ester and CAS No. 1311283-76-7
Compound with the CAS number 1311283-76-7 and the product name 2-[(6-Chloro-4-trifluoromethylpyridin-2-yl)methyl-hydrazono]propanoic acid ethyl ester represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of multiple functional groups, including a hydrazono moiety and a trifluoromethyl substituent, makes it a promising candidate for further investigation in various therapeutic areas.
The molecular structure of 2-[(6-Chloro-4-trifluoromethylpyridin-2-yl)methyl-hydrazono]propanoic acid ethyl ester is highly intricate, featuring a pyridine core that is both chlorinated and trifluoromethylated. These modifications enhance the compound's electronic properties, making it an attractive scaffold for designing novel bioactive molecules. The hydrazono group, in particular, is known for its versatility in forming coordination complexes with metals, which has implications for the development of metal-based therapeutics.
In recent years, there has been a growing interest in the exploration of heterocyclic compounds for their pharmacological properties. Pyridine derivatives, such as 6-Chloro-4-trifluoromethylpyridine, have been extensively studied due to their ability to interact with biological targets in multiple ways. The ethyl ester group in the compound's name suggests that it may be used as an intermediate in the synthesis of more complex molecules, further expanding its utility in pharmaceutical research.
The synthesis of 2-[(6-Chloro-4-trifluoromethylpyridin-2-yl)methyl-hydrazono]propanoic acid ethyl ester involves a series of well-defined chemical reactions that highlight the compound's synthetic accessibility. The process typically begins with the preparation of the pyridine precursor, followed by functionalization at the 2-position and subsequent introduction of the hydrazono group. This synthetic route underscores the compound's potential as a building block for more complex structures.
One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Current research indicates that compounds with similar structural features may exhibit inhibitory activity against various enzymes and receptors involved in diseases such as cancer and inflammation. The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity, making it a valuable feature in drug design.
The hydrazono moiety has also been implicated in several pharmacological mechanisms. Its ability to form stable complexes with transition metals has led to its exploration in the development of anticancer agents. For instance, complexes derived from hydrazones have shown promise in inducing apoptosis and inhibiting tumor growth. This suggests that 2-[(6-Chloro-4-trifluoromethylpyridin-2-yl)methyl-hydrazono]propanoic acid ethyl ester could serve as a precursor for novel metallodrugs.
In addition to its potential as a drug intermediate, this compound may also find applications in materials science. The unique electronic properties of its structure make it suitable for use in organic electronics and sensors. The ability to tune these properties through structural modifications opens up new avenues for innovation.
The latest advancements in computational chemistry have further enhanced our understanding of how this compound interacts with biological systems. Molecular modeling studies have revealed insights into its binding affinity and mode of action, providing valuable guidance for medicinal chemists during drug design processes. These computational approaches are increasingly being integrated into traditional wet chemistry methods to accelerate the discovery of novel therapeutics.
The regulatory landscape for pharmaceutical compounds continues to evolve, emphasizing the need for rigorous safety and efficacy testing before clinical application. However, preliminary studies on related compounds suggest that derivatives of 2-[(6-Chloro-4-trifluoromethylpyridin-2-yl)methyl-hydrazono]propanoic acid ethyl ester may exhibit favorable pharmacokinetic profiles. This encourages researchers to explore its potential further without immediate concerns regarding toxicity or adverse effects.
In conclusion, CAS No. 1311283-76-7 represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential applications. The compound's multifunctional nature makes it an excellent candidate for further investigation across various therapeutic areas. As research progresses, it is expected that more insights will be gained into its pharmacological properties and synthetic utility.
1311283-76-7 (2-[(6-Chloro-4-trifluoromethylpyridin-2-yl)methyl-hydrazono]propanoic acid ethyl ester) 関連製品
- 2758004-11-2(3-methyl-5-(pyrrolidin-2-yl)isoxazole hydrochloride)
- 1251621-57-4(4-amino-N-[(2-fluorophenyl)methyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide)
- 1017575-47-1(tert-butyl N-[(4S)-azepan-4-yl]carbamate)
- 2137548-80-0(1-Oxaspiro[4.6]undecan-4-ol)
- 1250689-18-9(1-(3-azidopropyl)-1H-pyrazole)
- 2375268-99-6(2-(1,1,3-trioxo-5-phenyl-2,3-dihydro-1,2-thiazol-2-yl)acetic acid)
- 2680731-25-1(2-(2,2,2-trifluoroacetamido)methylpyridine-3-carboxylic acid)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 1937-66-2(11-DOCOSENOIC ACID, METHYL ESTER, (Z)-)
- 532970-01-7(N-[2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-methylbenzamide)



